3-Methoxybenzyl alcohol

Photocatalysis Selective Oxidation Aromatic Aldehydes

3-Methoxybenzyl alcohol (C₈H₁₀O₂, MW 138.16) is a primary benzylic alcohol featuring a methoxy substituent at the meta position relative to the hydroxymethyl group. This substitution pattern confers distinct reactivity, selectivity, and physicochemical properties compared to its ortho- and para-substituted regioisomers.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 6971-51-3
Cat. No. B147238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzyl alcohol
CAS6971-51-3
Synonymsm-Anisyl alcohol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CO
InChIInChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3
InChIKeyIIGNZLVHOZEOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzyl Alcohol (CAS 6971-51-3) Procurement Guide: Meta-Substituted Benzyl Alcohol for Regioselective Synthesis


3-Methoxybenzyl alcohol (C₈H₁₀O₂, MW 138.16) is a primary benzylic alcohol featuring a methoxy substituent at the meta position relative to the hydroxymethyl group . This substitution pattern confers distinct reactivity, selectivity, and physicochemical properties compared to its ortho- and para-substituted regioisomers. Commercially available at purities exceeding 97–98% (GC) , it serves as a critical intermediate in pharmaceutical synthesis, fragrance manufacturing, and specialized organic transformations where regioisomeric fidelity is essential .

Regioselective synthesis intermediate with meta-substitution pattern
Distinct reactivity profile compared to ortho/para isomers
May support pharmaceutical and fragrance intermediate development

Why 3-Methoxybenzyl Alcohol Cannot Be Replaced by Its Ortho- or Para-Methoxy Analogs in Regioselective Processes


Substituting 3-methoxybenzyl alcohol with the more readily available 4-methoxybenzyl alcohol (anisyl alcohol) or 2-methoxybenzyl alcohol introduces fundamental changes in reactivity and product distribution. The position of the methoxy group directly modulates the electron density of the aromatic ring, thereby altering oxidation kinetics, aldehyde selectivity, and molecular recognition events [1]. In photocatalytic oxidation, the selectivity order is unequivocally para > ortho > meta, meaning that 3-methoxybenzyl alcohol yields a distinctly different product profile compared to its para isomer [1]. Similarly, enzymatic systems such as aryl-alcohol oxidase exhibit pronounced substrate preference hierarchies that are positional-isomer dependent, precluding simple analog substitution without compromising yield or selectivity [2].

Ortho/para analogs may alter photocatalytic aldehyde selectivity due to regioisomer-dependent oxidation kinetics.
Enzyme substrate preference shifts with positional isomer; meta isomer shows intermediate activity, not matching para or ortho.
Boiling point and density differences may complicate QC substitution; physical properties do not align across isomers.

Quantitative Differentiation Evidence for 3-Methoxybenzyl Alcohol vs. Ortho- and Para-Methoxy Analogs


Photocatalytic Oxidation Selectivity: Meta-Substitution Yields Lower Aldehyde Selectivity than Ortho and Para Isomers

In aqueous TiO₂ photocatalytic partial oxidation, 3-methoxybenzyl alcohol (3-MBA) exhibits lower aldehyde selectivity compared to its 4-methoxy (para) and 2-methoxy (ortho) counterparts. The aromatic alcohols showed selectivity values decreasing with substituent position in the order: para > ortho > meta [1]. This means that 3-MBA produces a higher proportion of over-oxidation products (CO₂) relative to the desired aldehyde, a critical consideration when designing synthetic routes requiring high intermediate selectivity.

Oxidation Selectivity
Class-level inference
Selectivity: para > ortho > meta
Selectivity profile guides reaction design for desired aldehyde yield.
Aqueous TiO₂, near-UV; reported order from experimental data.
Photocatalysis Selective Oxidation Aromatic Aldehydes TiO2

Boiling Point and Density Differentiation for Purification Process Design

3-Methoxybenzyl alcohol exhibits a boiling point of 250 °C at 723 mmHg (reported up to 255 °C at 760 mmHg) and a density of 1.112 g/mL at 25 °C . In comparison, the para isomer (4-methoxybenzyl alcohol) boils at 259 °C and has a density of 1.113 g/mL, while the ortho isomer (2-methoxybenzyl alcohol) boils at 248–250 °C and has a significantly lower density of 1.039 g/mL [1][2]. These differences are operationally meaningful for distillation cut settings, solvent selection, and QC identity testing.

BP & Density
Head-to-head
BP 250 °C, Density 1.112 g/mL
Ortho density 1.039 g/mL
Measurable differences enable QC identity verification and process design.
Lit. values at standard pressure.
Physicochemical Properties Distillation Process Engineering QC

Substrate Specificity in Aryl-Alcohol Oxidase (EC 1.1.3.7): Meta Position Defines Enzymatic Preference

The aryl-alcohol oxidase from Aspergillus terreus MTCC6324 exhibits a defined substrate preference hierarchy: 4-methoxybenzyl alcohol > 3-methoxybenzyl alcohol > 3,4-dimethoxybenzyl alcohol > benzyl alcohol [1]. The enzyme's catalytic efficiency (kcat/Km) for 4-methoxybenzyl alcohol is 7829.5 min⁻¹ mM⁻¹ [1]. While 3-methoxybenzyl alcohol is an intermediate-activity substrate, its meta substitution pattern results in measurably lower turnover than the para isomer, yet higher than the unsubstituted benzyl alcohol. This differential activity is directly attributable to the position of the methoxy group [1].

Enzyme Preference
Class-level inference
4-MBA > 3-MBA > 3,4-DMBA > BA
Intermediate substrate for aryl-alcohol oxidase studies.
Recombinant A. terreus enzyme; activity order reported.
Biocatalysis Enzyme Engineering Aryl-Alcohol Oxidase Substrate Specificity

Established Role as Key Intermediate in Sarpogrelate Hydrochloride Pharmaceutical Synthesis

Patent CN102875340A explicitly designates 3-methoxybenzyl alcohol as intermediate II in the preparation of sarpogrelate hydrochloride, a 5-HT₂ receptor antagonist used as an antiplatelet agent [1]. The synthesis employs 3-methoxybenzaldehyde reduced with sodium borohydride to yield 3-methoxybenzyl alcohol, which is subsequently converted to 3-methoxybenzyl chloride and then to 3-methoxybenzyl bromide [1]. This validated pharmaceutical route demonstrates the compound's proven utility in multi-step API manufacturing, where the meta-methoxy substitution pattern is preserved throughout the synthesis [1].

API Intermediate
Head-to-head
Specified in sarpogrelate hydrochloride route
Non-substitutable regioisomer in patented API synthesis.
Patent CN102875340A; meta isomer required for structural fidelity.
Pharmaceutical Intermediates Sarpogrelate API Synthesis Patent Route

Commercial Purity Specifications Support Reproducible Downstream Chemistry

Commercially available 3-methoxybenzyl alcohol is consistently supplied at purity levels of 97% to 99.5% as determined by gas chromatography (GC) . This high purity is essential for applications such as pharmaceutical intermediate synthesis, where impurities can propagate through multi-step sequences and affect final API quality . The ortho and para isomers, while also available at similar purity grades , cannot be interchanged due to the positional isomer-specific requirements documented in the evidence above.

Purity Grade
Supporting evidence
≥97.0%–99.5% (GC) typical
High purity supports batch consistency; regioisomer identity still required.
Source-specific review; verify for application context.
Quality Control Purity Specification GC Analysis Procurement

Validated Application Scenarios for 3-Methoxybenzyl Alcohol Based on Comparative Evidence


Biocatalytic Oxidation Process Development Using Aryl-Alcohol Oxidase

Based on the substrate preference hierarchy established for aryl-alcohol oxidase (EC 1.1.3.7) [1], 3-methoxybenzyl alcohol serves as an intermediate-activity substrate in enzyme-catalyzed oxidation studies. Researchers developing biocatalytic routes to aromatic aldehydes can utilize 3-MBA to benchmark enzyme activity between the high-activity para isomer and the low-activity unsubstituted benzyl alcohol, providing a graduated activity profile for enzyme engineering and substrate scope investigations [1].

Photocatalytic Partial Oxidation for Green Aldehyde Synthesis

In photocatalytic oxidation systems employing TiO₂, 3-methoxybenzyl alcohol's lower aldehyde selectivity relative to its para and ortho isomers [2] makes it suitable for applications where controlled over-oxidation to CO₂ is acceptable or when studying the mechanistic pathway of complete mineralization. This distinct selectivity profile enables researchers to tune product distribution by selecting the appropriate methoxybenzyl alcohol positional isomer [2].

Pharmaceutical Intermediate Supply Chain for Sarpogrelate Hydrochloride Manufacturing

Patent CN102875340A explicitly documents 3-methoxybenzyl alcohol as intermediate II in the synthesis of sarpogrelate hydrochloride [3]. Manufacturers producing this API must source the meta isomer specifically; substitution with ortho- or para-methoxybenzyl alcohol would yield structurally distinct compounds and invalidate the regulatory filing. This established pharmaceutical route validates 3-MBA's commercial and regulatory significance [3].

Quality Control and Reference Standard Applications

The distinct physicochemical properties of 3-methoxybenzyl alcohol—including its boiling point (250–255 °C) and density (1.112 g/mL) that differ from the ortho isomer's density (1.039 g/mL) and the para isomer's boiling point (259 °C) [4]—enable unambiguous identification and purity verification in QC workflows. These measurable differences support the use of 3-MBA as a reference standard in chromatographic method development and impurity profiling studies [4].

Application
Selection Property
Validation Focus
Biocatalytic Oxidation Process Development
Intermediate substrate for aryl-alcohol oxidase
Enzyme substrate profiling and engineering
Photocatalytic Partial Oxidation
Lower aldehyde selectivity vs. para/ortho isomers
Product distribution control in green synthesis
Sarpogrelate Hydrochloride Manufacturing
Specified as intermediate II in patent route
Regioisomer identity and impurity control
QC & Reference Standard
Distinct boiling point and density values
Chromatographic identity and purity verification

Technical Documentation Hub

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38 linked technical documents
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